molecular formula C16H9BrCl2O3S B6434566 naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate CAS No. 2419268-71-4

naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate

Cat. No.: B6434566
CAS No.: 2419268-71-4
M. Wt: 432.1 g/mol
InChI Key: AAJQDQJKGMIZGL-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate is an organic compound that features a naphthalene ring bonded to a sulfonate group, which is further substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate typically involves a multi-step process. One common method includes the sulfonation of naphthalene to introduce the sulfonate group, followed by bromination and chlorination reactions to achieve the desired substitution pattern. The reaction conditions often require the use of strong acids, such as sulfuric acid, and halogenating agents like bromine and chlorine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex aromatic systems.

Scientific Research Applications

Naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Materials Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Biology and Medicine: It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Industry: The compound can be utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the sulfonate group and the halogen substituents, which can participate in various chemical reactions. In biological systems, the compound’s effects would be determined by its interaction with molecular targets, such as enzymes or receptors, and the pathways it influences.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate: This compound is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms.

    Naphthalen-1-yl 2-bromo-4-chlorobenzene-1-sulfonate: Similar but lacks one chlorine atom.

    Naphthalen-1-yl 2-chloro-4,5-dibromobenzene-1-sulfonate: Similar but has an additional bromine atom instead of chlorine.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular design and functionality.

Properties

IUPAC Name

naphthalen-1-yl 2-bromo-4,5-dichlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrCl2O3S/c17-12-8-13(18)14(19)9-16(12)23(20,21)22-15-7-3-5-10-4-1-2-6-11(10)15/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJQDQJKGMIZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrCl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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